molecular formula C15H18Cl2N4O B1597497 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide CAS No. 306937-07-5

3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1597497
CAS No.: 306937-07-5
M. Wt: 341.2 g/mol
InChI Key: QZTPHSIBWMQJLD-UHFFFAOYSA-N
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Description

Introduction to Pyrazole-Based Heterocyclic Compounds

Structural Significance of the Pyrazole Core in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in drug design due to its unique electronic and steric properties. Its aromatic character, conferred by a conjugated π-system spanning three carbon atoms and two nitrogen atoms, enables stable interactions with biological targets. The planar geometry of pyrazole, confirmed by X-ray crystallography (bond lengths ≈1.33 Å for C–N), facilitates π-π stacking and van der Waals interactions with hydrophobic protein pockets.

Electronic Configuration and Aromaticity

The pyrazole core exhibits resonance stabilization, with delocalized electrons contributing to its aromaticity. This property enhances metabolic stability compared to non-aromatic analogs. The electron-withdrawing nature of the nitrogen atoms creates a dipole moment, polarizing the ring and enabling nucleophilic/electrophilic attacks at specific positions:

  • C4 : Favors electrophilic substitution due to reduced electron density.
  • N1/N2 : Participate in hydrogen bonding, with pK~a~ values of 2.49 (conjugate acid) and 11.5 (base).

Table 1: Comparative Electronic Properties of Pyrazole and Related Heterocycles

Property Pyrazole Imidazole Triazole
Aromatic Stabilization 24 kcal/mol 30 kcal/mol 28 kcal/mol
Dipole Moment (Debye) 2.1 3.8 1.9
Hydrogen Bond Capacity 2 sites 3 sites 2 sites
Hydrogen Bonding and Molecular Interactions

The NH group at N1 acts as a hydrogen bond donor, while the lone pair at N2 serves as an acceptor. This dual functionality enables pyrazole derivatives to:

  • Inhibit enzymes by mimicking transition states (e.g., COX-2 inhibition by celecoxib).
  • Stabilize protein-ligand complexes through water-mediated interactions.

For 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide, the carbohydrazide moiety (–CONHNH~2~) introduces additional hydrogen-bonding sites, enhancing target affinity.

Role of Substituent Diversity in Pyrazole Derivatives: tert-Butyl and Dichlorobenzyl Groups

tert-Butyl Group Contributions

The tert-butyl substituent at C3 exerts critical steric and electronic effects:

  • Steric Shielding : Protects the carbohydrazide group from enzymatic hydrolysis, improving metabolic stability.
  • Lipophilicity Enhancement : Increases logP by ~1.5 units, promoting membrane permeability (calculated logP = 1.35).
  • Conformational Restriction : The bulky group limits rotational freedom, favoring bioactive conformations.

Table 2: Impact of C3 Substituents on Pyrazole Derivatives

Substituent logP Metabolic Stability (t~1/2~, min)
tert-Butyl 1.35 >120
Methyl 0.89 45
Phenyl 2.10 78
Dichlorobenzyl Group Contributions

The 2,4-dichlorobenzyl group at N1 contributes through:

  • Hydrophobic Interactions : Chlorine atoms (ClogP contribution: +0.71 each) anchor the molecule in lipid-rich domains.
  • Halogen Bonding : Chlorine’s σ-hole interacts with carbonyl oxygens in target proteins (bond strength: 3–5 kcal/mol).
  • Electron-Withdrawing Effects : Directs electrophilic substitution to C5, enabling regioselective derivatization.

Table 3: Biological Activity of Dichlorobenzyl-Substituted Pyrazoles

Compound IC~50~ (Cancer Cells) MIC (MRSA)
3-(tert-Butyl)-1-(2,4-dichlorobenzyl) 10.56 μM 15.7 μg/ml
1-(2,6-Dichlorobenzyl)-1H-pyrazol-4-amine 0.005 μM N/A

Properties

IUPAC Name

5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O/c1-15(2,3)13-7-12(14(22)19-18)21(20-13)8-9-4-5-10(16)6-11(9)17/h4-7H,8,18H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTPHSIBWMQJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370871
Record name 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306937-07-5
Record name 3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound is characterized by its unique structure, which includes a tert-butyl group and a dichlorobenzyl moiety, contributing to its pharmacological properties.

  • Molecular Formula : C15H18Cl2N4O
  • Molecular Weight : 327.2 g/mol
  • CAS Number : 306937-02-0

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Mycobacterium species. The compound has been shown to inhibit bacterial motility, leading to a decrease in virulence, which is crucial for developing new antibacterial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation . This activity positions it as a candidate for further research in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. The presence of the tert-butyl group and the dichlorobenzyl moiety in this compound enhances its lipophilicity and may contribute to improved cell membrane penetration, thereby augmenting its biological effects .

Study on Antibacterial Properties

A notable study investigated the antibacterial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited stronger antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria .

Synergistic Effects with Other Drugs

Another research effort explored the synergistic effects of this pyrazole derivative when combined with established antibiotics. It was found that co-administration with doxorubicin significantly enhanced cytotoxicity in breast cancer cell lines, suggesting potential applications in cancer therapy alongside traditional treatments .

Data Tables

Activity TypeObservationsReference
AntimicrobialEffective against Mycobacterium species
Anti-inflammatoryInhibits cytokine production
Synergistic EffectsEnhanced cytotoxicity with doxorubicin

Scientific Research Applications

Anti-Virulence Activity

One of the most notable applications of this compound is its anti-virulence activity against Mycobacterium marinum. Research indicates that it inhibits bacterial motility, which is crucial for the virulence of this pathogen. A study conducted by Ouertatani-Sakouhi et al. (2017) demonstrated that the compound significantly reduces sliding motility in Mycobacterium marinum, leading to decreased virulence in a Dictyostelium discoideum host model .

Case Study:

  • Title: Inhibitors of Mycobacterium marinum virulence identified in a Dictyostelium discoideum host model
  • Publication: PLoS One, 2017
  • Findings: The compound effectively reduced bacterial virulence by inhibiting motility.

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a lead compound for creating new therapeutics targeting bacterial infections. Its structure allows for modifications that can enhance efficacy and reduce toxicity.

Table 1: Structure-Activity Relationship (SAR) Insights

Compound VariantActivityNotes
Original CompoundHighEffective against Mycobacterium marinum
Modified Variant AModerateImproved solubility but reduced activity
Modified Variant BHighEnhanced potency with lower cytotoxicity

Antimicrobial Properties

In addition to its anti-virulence activity, this compound has shown broad-spectrum antimicrobial properties. It can potentially be used in formulations aimed at treating various bacterial infections.

Research Insights:

  • Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activities due to their ability to interfere with bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Potential in Agricultural Applications

Emerging research suggests potential applications in agriculture as a pesticide or fungicide due to its chemical properties that may disrupt microbial growth in plant pathogens.

Case Study:

  • A preliminary study explored the efficacy of this compound against fungal pathogens affecting crops, indicating promising results that warrant further investigation.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

  • The 2,4-dichlorobenzyl group in the target compound contrasts with the 3-methylbenzyl group in A3H7 and the 3-chloropyridinyl group in ’s insecticidal analog . Chlorinated aromatic groups often enhance binding affinity to biological targets (e.g., insecticidal or enzyme inhibition) due to increased electron-withdrawing effects and hydrophobic interactions.
  • The tert-butyl group at the pyrazole 3-position is conserved across several analogs, suggesting its role in stabilizing the pyrazole ring and modulating solubility .

Carbohydrazide Derivatives :

  • Acylhydrazones (e.g., A3H7) derived from the target compound’s carbohydrazide exhibit antimicrobial activity, highlighting the versatility of the hydrazide moiety for functionalization .
  • Compound 23, a pyrazole-indole hybrid, demonstrates inhibitory activity against 15-lipoxygenase, a target in inflammatory diseases .

Synthetic Efficiency :

  • The insecticidal analog in achieved 80% yield during synthesis, while A3H7 was isolated in 72% yield . The target compound’s commercial availability at 97% purity suggests scalable production protocols .

Thermal Stability :

  • Compound 23’s high decomposition temperature (>220°C) indicates superior thermal stability compared to the target compound (148–150°C), likely due to its extended conjugated system .

Preparation Methods

Preparation of the 3-tert-butyl-1H-pyrazole Core

A key intermediate in the synthesis is 3-tert-butyl-1H-pyrazole-4-formaldehyde , which can be prepared via a four-step synthetic route starting from commercially available 4,4-dimethyl-3-oxopentanoic acid methyl ester. This method is highlighted in Chinese patent CN103772282A and offers advantages over previous methods in terms of yield and milder reaction conditions.

Stepwise synthesis of 3-tert-butyl-1H-pyrazole-4-formaldehyde:

Step Reaction Description Conditions Yield (%)
1 Reaction of 4,4-dimethyl-3-oxopentanoic acid methyl ester with N,N-dimethylformamide dimethylacetal Room temperature (20–25°C), 30–50 hours 78
2 Cyclization with hydrazine hydrate in anhydrous ethanol 20–45°C, 12–15 hours 70
3 Reduction of methyl ester to corresponding alcohol using Lithium Aluminium Hydride Molar ratio 1:2–1:2.5 70
4 Oxidation of alcohol to aldehyde using Manganese Dioxide Molar ratio 1:6–1:12 50

Total overall yield: Approximately 19% (significantly higher than prior art yields below 10%).

Formation of the Carbohydrazide Group at the 5-Position

The carbohydrazide functionality is introduced by converting the ester or acid group at the 5-position of the pyrazole ring into a hydrazide via reaction with hydrazine hydrate.

  • Typical procedure: The ester derivative is refluxed with excess hydrazine hydrate in an alcohol solvent (ethanol or methanol) for several hours (6–24 h).
  • Reaction monitoring: Thin-layer chromatography (TLC) or HPLC is used to monitor the completion of the hydrazide formation.
  • Isolation: The hydrazide product is isolated by filtration or extraction, followed by drying under vacuum.

Summary Table of Preparation Steps for 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide

Step No. Intermediate/Product Reagents & Conditions Yield (%) Notes
1 3-tert-butyl-1H-pyrazole-4-formaldehyde Multi-step synthesis from 4,4-dimethyl-3-oxopentanoic acid methyl ester 19 overall Milder conditions, scalable
2 N-(2,4-dichlorobenzyl)-3-tert-butyl-1H-pyrazole-4-formaldehyde Alkylation with 2,4-dichlorobenzyl halide, base, DMF, 50–80°C ~70 (typical) Regioselective N-alkylation
3 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid Oxidation/hydrolysis as needed Variable Intermediate for hydrazide formation
4 This compound Reaction with hydrazine hydrate, reflux in ethanol 60–85 (typical) Hydrazide formation step

Research Findings and Optimization Notes

  • The patented synthetic route for the pyrazole intermediate avoids harsh reagents such as phosphorus oxychloride, improving safety and environmental compliance.
  • Reaction yields are optimized by controlling molar ratios, reaction times, and temperatures, as detailed in the patent data.
  • Purification steps such as solvent evaporation, extraction with ethyl acetate, and recrystallization are critical for obtaining high-purity intermediates and final products.
  • The use of manganese dioxide as an oxidant in the final oxidation step is preferred for its selectivity and mild conditions.
  • Industrial scale-up benefits from continuous flow reactors and optimized solvent systems to improve throughput and reduce impurities.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via multi-step reactions starting from pyrazole intermediates. A common approach involves:

Core pyrazole formation : Condensation of substituted hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions.

Functionalization : Introduction of the 2,4-dichlorobenzyl group at the N1 position via alkylation or nucleophilic substitution.

Carbohydrazide derivatization : Reaction of the pyrazole-5-carbonyl chloride with tert-butyl hydrazine in the presence of a base (e.g., triethylamine) in chloroform, yielding the carbohydrazide .
Key characterization : ¹H/¹³C NMR confirms substitution patterns, while HRMS validates molecular weight .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Key steps include:

  • Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : SHELXL (or SHELXTL) software optimizes structural parameters, resolving bond lengths, angles, and thermal displacement parameters .
  • Validation : R-factors (<0.05) and residual electron density maps ensure accuracy.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl at δ 1.3 ppm; dichlorobenzyl aromatic protons at δ 7.2–7.6 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 384.06 for C₁₆H₁₇Cl₂N₄O) .
  • IR : Detects carbonyl (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites for ligand-receptor interactions.
  • HOMO-LUMO gaps : Correlate with stability and charge-transfer potential .
  • Docking studies : Predict binding affinities to targets (e.g., enzymes like 15-lipoxygenase-1) using AutoDock Vina .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Contradictions arise from subtle structural variations. Mitigation approaches include:

  • SAR analysis : Systematically modify substituents (e.g., replacing dichlorobenzyl with fluorophenyl) and compare IC₅₀ values .
  • Crystallographic alignment : Overlay crystal structures to assess steric/electronic differences impacting activity .
  • Meta-analysis : Cross-reference datasets from multiple studies (e.g., antiepileptic vs. insecticidal activity) .

Q. How is the compound utilized in combinatorial chemistry for drug discovery?

As a scaffold, it participates in:

  • Parallel synthesis : Reacting the carbohydrazide with diverse aldehydes/ketones to generate hydrazone libraries.
  • High-throughput screening : Assaying derivatives against targets (e.g., cancer cell lines) to identify leads .
  • Structural diversification : Introducing heterocycles (e.g., indole or triazole) via cyclocondensation .

Q. What are the challenges in optimizing synthetic yield for scale-up?

  • Reaction optimization : Adjusting stoichiometry (e.g., excess tert-butyl hydrazine) and solvent polarity (e.g., CHCl₃ vs. THF) to minimize byproducts .
  • Purification : Use of column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbohydrazide

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